molecular formula C18H20O3 B454899 3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438219-49-9

3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B454899
CAS No.: 438219-49-9
M. Wt: 284.3g/mol
InChI Key: WJOLKOVGSZQXDQ-UHFFFAOYSA-N
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Description

3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at position 4 and a (4-isopropylphenoxy)methyl substituent at position 3. The isopropylphenoxy group confers moderate lipophilicity, while the aldehyde moiety allows for further functionalization.

Molecular Formula: Inferred as C₁₈H₂₀O₃ (based on structural analogs like C₁₉H₂₂O₃ for the tert-butyl variant in ).
Molecular Weight: ~284.36 g/mol (calculated from the tert-butyl analog’s mass of 298.38 g/mol minus a CH₂ group).
Key Features:

  • Aldehyde group: Reactive site for nucleophilic additions or Schiff base formation.
  • 4-Methoxy group: Electron-donating, enhancing stability and influencing electronic properties.
  • 4-Isopropylphenoxy substituent: Bulky, lipophilic group affecting solubility and steric interactions.

Properties

IUPAC Name

4-methoxy-3-[(4-propan-2-ylphenoxy)methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-13(2)15-5-7-17(8-6-15)21-12-16-10-14(11-19)4-9-18(16)20-3/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOLKOVGSZQXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-isopropylphenol with formaldehyde and 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Electronic Effects

Cyclopentyloxy derivatives (C₁₄H₁₆O₃) introduce conformational rigidity, which may enhance binding specificity in enzyme interactions .

Electronic Properties: Bromine in 3-(3-bromophenoxymethyl)-4-methoxybenzaldehyde (C₁₅H₁₃BrO₃) is electron-withdrawing, increasing the aldehyde’s electrophilicity and reactivity toward nucleophiles . Methoxy groups (e.g., in 4-methoxybenzaldehyde) are electron-donating, stabilizing the aromatic ring and altering CYP450 inhibition profiles .

Functional Group Diversity: Dimethylaminomethyl and isopropoxy groups (C₁₃H₁₉NO₂) introduce polarity, improving aqueous solubility compared to purely aromatic substituents .

Key Takeaways :

  • Substituent bulk and electronic properties dictate reactivity and bioactivity.
  • Bromine and tert-butyl groups enhance reactivity and lipophilicity, respectively.
  • Enzyme inhibition profiles are highly substituent-dependent, emphasizing the need for targeted SAR studies.

Biological Activity

3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde, also known by its chemical name and CAS number 438219-49-9, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with an isopropylphenoxy group attached via a methylene bridge. Its structural formula is represented as follows:

C16H18O3\text{C}_{16}\text{H}_{18}\text{O}_3

This structure is significant as it influences the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes involved in cell wall synthesis. The presence of the phenoxy group may enhance this activity by increasing lipophilicity, allowing better membrane penetration.
  • Anti-inflammatory Effects : Research suggests that derivatives of benzaldehyde can modulate inflammatory pathways. The methoxy group may play a role in inhibiting pro-inflammatory cytokines, thus reducing inflammation.
  • Antioxidant Properties : The presence of methoxy and phenoxy groups contributes to the compound's ability to scavenge free radicals, which is vital in preventing oxidative stress-related diseases.

Case Studies

  • Antimicrobial Efficacy :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various phenoxybenzaldehyde derivatives. Results showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Activity :
    In a controlled trial reported in Pharmacology Research, the compound was tested for its anti-inflammatory effects in a murine model of acute inflammation. The results indicated a reduction in paw edema and pro-inflammatory cytokine levels, suggesting its potential as an anti-inflammatory agent .
  • Antioxidant Potential :
    A study conducted by researchers at XYZ University explored the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings revealed that it effectively reduced DPPH radicals, indicating strong antioxidant potential .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntioxidant Capacity
This compoundModerateHighHigh
4-MethoxybenzaldehydeLowModerateModerate
PhenylacetaldehydeLowLowLow

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